Miv 150

HIV Drug Resistance NNRTI Resistance Evolution Microbicide Development

Developing topical HIV microbicides faces two key bottlenecks: rapid viral resistance to first-generation NNRTIs and incompatibility with sustained-release delivery platforms. MIV-150 directly addresses both. • Resistance emergence in vitro requires ~45 weeks vs. 4-5 weeks for nevirapine/delavirdine, enabling durable preclinical efficacy models. • Retains <1 nM potency against common K103N/Y181C NNRTI-resistant mutants. • Validated in intravaginal ring and carrageenan gel formulations for mucosal SHIV protection in NHP models. Supplied as ≥98% crystalline solid with full QC documentation. For R&D use only.

Molecular Formula C19H17FN4O3
Molecular Weight 368.4 g/mol
CAS No. 231957-54-3
Cat. No. B1677211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiv 150
CAS231957-54-3
SynonymsMIV 150
MIV-150
MIV150
PC 817
PC-817
PC817 cpd
Molecular FormulaC19H17FN4O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O
InChIInChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1
InChIKeyNKPHEWJJTGPRSL-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MIV-150 (CAS 231957-54-3) Product Overview: A Research-Grade, Third-Generation NNRTI for HIV Prevention Studies


MIV-150 (CAS 231957-54-3) is a third-generation, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the phenylethylthioazolylthiourea (PETT) class, developed as a candidate for topical HIV prevention (microbicide) [1]. It is a potent, tight-binding, allosteric inhibitor of HIV-1 and HIV-2 reverse transcriptase, with reported EC50 values < 1 nM against wild-type virus in vitro [2]. This compound is distinct from first-generation NNRTIs like nevirapine and efavirenz, and is also under investigation for its in vivo efficacy in preventing transmission of simian-human immunodeficiency virus (SHIV) in non-human primate models when formulated as a gel or intravaginal ring [3].

Why MIV-150 Cannot Be Simply Substituted: Critical Distinctions in Resistance and Formulation


While MIV-150 is an NNRTI like nevirapine, delavirdine, and efavirenz, its unique resistance development kinetics and functional compatibility with specific topical formulations preclude direct interchangeability. In vitro data demonstrate that the emergence of viral resistance to MIV-150 occurs significantly slower than to first-generation NNRTIs like nevirapine and delavirdine . Furthermore, MIV-150 exhibits a distinct interaction with HIV-1 reverse transcriptase (RT), forming two kinetically distinct enzyme-inhibitor complexes, a property shared with efavirenz and delavirdine but not with nevirapine [1]. Critically, MIV-150 is specifically engineered for use in sustained-release devices like intravaginal rings (IVRs) and gel formulations, where its physical and chemical properties enable consistent, long-term mucosal delivery [2]. This integrated formulation approach is a key differentiator that cannot be achieved by simply substituting another NNRTI into the same delivery system.

MIV-150 Quantitative Differentiation: Head-to-Head Evidence vs. Comparator NNRTIs


MIV-150 Exhibits Significantly Slower Resistance Emergence than First-Generation NNRTIs Nevirapine and Delavirdine

A critical differentiator for MIV-150 is the significantly delayed emergence of viral resistance compared to the first-generation NNRTIs nevirapine and delavirdine. In vitro resistance selection studies demonstrate that while resistance to nevirapine and delavirdine emerges in only 4 to 5 weeks, resistance to MIV-150 takes approximately 45 weeks to develop under the same conditions . This indicates a substantially higher genetic barrier to resistance.

HIV Drug Resistance NNRTI Resistance Evolution Microbicide Development

MIV-150 Retains Potency Against Common K103N and Y181C NNRTI-Resistant HIV-1 Variants Unlike Efavirenz and Nevirapine

MIV-150 demonstrates potent antiviral activity against HIV-1 isolates carrying the common NNRTI-associated resistance mutations K103N and Y181C, which are known to confer high-level resistance to efavirenz and nevirapine. In a direct antiviral assay, MIV-150 maintained an IC50 of 0.5 nM against the K103N mutant and an IC50 of 0.1 nM against the Y181C mutant [1]. In contrast, efavirenz and nevirapine exhibit significantly reduced efficacy against these variants [2].

HIV-1 NNRTI Resistance Mutations Antiviral Activity

MIV-150/Zinc Acetate Co-formulation Provides 100% Protection Against Vaginal SHIV Challenge in Macaques

In a rigorous in vivo efficacy study, a gel formulation containing MIV-150 and zinc acetate (ZA) provided 100% protection against vaginal SHIV-RT challenge in rhesus macaques when applied 4-24 hours prior to viral exposure [1]. In contrast, gels containing MIV-150 alone (at 50 µM) offered only 56% protection at 8h and 11% at 24h, while the carrageenan vehicle control provided no significant protection [2]. This demonstrates the critical synergistic and barrier function of the MIV-150/ZA co-formulation.

HIV Microbicides In Vivo Efficacy SHIV Challenge Model

MIV-150 Exhibits Heterogeneous Binding Kinetics to HIV-1 RT, Forming Two Distinct Enzyme-Inhibitor Complexes

A biosensor-based kinetic study revealed that the interaction of MIV-150 with HIV-1 RT is more complex than that of nevirapine. Both MIV-150 and efavirenz exhibited heterogeneous binding, indicating the formation of two noncompetitive and kinetically distinct enzyme-inhibitor complexes [1]. This behavior was not observed for nevirapine. The study also confirmed that MIV-150, like efavirenz, binds to only one of two conformational states of the RT enzyme, providing a detailed mechanistic explanation for its activity profile [2].

HIV-1 Reverse Transcriptase NNRTI Binding Kinetics Surface Plasmon Resonance

Strategic Application Scenarios for MIV-150 in HIV Research and Development


HIV Microbicide and PrEP Formulation Development

The primary application for MIV-150 is as an active pharmaceutical ingredient (API) in topical microbicides for HIV prevention. Its superior efficacy when co-formulated with zinc acetate in a carrageenan gel (MZC), providing up to 24 hours of vaginal protection in non-human primate models, makes it a leading candidate for next-generation, on-demand PrEP products [1]. Researchers should prioritize MIV-150 for studies focused on developing long-acting, user-controlled HIV prevention methods for women.

Sustained-Release Intravaginal Ring (IVR) Studies

MIV-150 is uniquely suited for incorporation into intravaginal rings due to its ability to be delivered continuously over weeks. Studies in macaques demonstrate that MIV-150-containing IVRs protect against SHIV infection, and the drug is successfully delivered to vaginal fluids and tissues [2]. This application leverages MIV-150's favorable resistance profile and physical properties to create a discreet, long-term, and potentially adherence-independent HIV prevention technology.

Investigating NNRTI Resistance and Cross-Resistance Mechanisms

Given MIV-150's distinct resistance profile—including its delayed emergence of resistance and retained potency against common K103N and Y181C mutants—it serves as a valuable tool compound for probing the molecular basis of NNRTI resistance. Its unique binding kinetics to HIV-1 RT [3] and its distinct pattern of susceptibility to specific mutations (e.g., intermediate/high-level resistance to K101P [4]) make it ideal for structure-function studies aimed at designing next-generation NNRTIs with a higher genetic barrier to resistance.

Multipurpose Prevention Technology (MPT) Research

MIV-150 has been successfully incorporated into combination products designed to prevent multiple sexually transmitted infections and provide contraception. An IVR releasing MIV-150, zinc acetate, and levonorgestrel (MZCL) was shown to block SHIV infection, reduce HSV-2 shedding, and suppress hormonal cycling in macaques [5]. This positions MIV-150 as a versatile API for developing complex MPTs that address multiple needs in women's reproductive health.

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